molecular formula C13H14ClN3 B11865276 9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline CAS No. 144230-65-9

9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline

Cat. No.: B11865276
CAS No.: 144230-65-9
M. Wt: 247.72 g/mol
InChI Key: PFIOTIAJRBQNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline is a synthetic triazolo-isoquinoline derivative offered for early-stage pharmaceutical and agrochemical research. This compound belongs to a class of nitrogen-containing heterocycles that are highly valued as core structural components in many biologically significant natural products and pharmaceuticals . The triazolo-isoquinoline scaffold is recognized for its potential in developing novel bioactive molecules, with related structures demonstrating a broad spectrum of pharmacological properties in scientific literature, including anticancer, antimicrobial, and anti-inflammatory effects . The specific molecular architecture, featuring a triazole ring fused to a dihydroisoquinoline core, presents a versatile pharmacophore for probing biological interactions. The strategic incorporation of a chloro substituent and a propyl side chain is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, thereby influencing its pharmacokinetic and pharmacodynamic profile. Researchers can utilize this building block in medicinal chemistry programs, particularly in hit-to-lead optimization and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. The safety and efficacy of this compound have not been established. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet prior to use.

Properties

CAS No.

144230-65-9

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

9-chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline

InChI

InChI=1S/C13H14ClN3/c1-2-3-9-7-17-13(15-8-16-17)12-6-10(14)4-5-11(9)12/h4-6,8-9H,2-3,7H2,1H3

InChI Key

PFIOTIAJRBQNOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN2C(=NC=N2)C3=C1C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Dipolarophile : Propionitrile or chloroacetonitrile derivatives.

  • Catalyst : Base-mediated (e.g., K₂CO₃) or metal-free conditions.

  • Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for aromatization.

For instance, reacting C,N-cyclic azomethine imine with chloroacetonitrile in acetonitrile at 80°C yields the triazole ring, followed by DDQ-mediated oxidation to introduce the 5,6-dihydro moiety. This method achieved moderate yields (50–65%) but requires precise control of stoichiometry to avoid byproducts.

Post-Synthesis Functionalization: Chlorination Strategies

Introducing the chloro group at position 9 often requires post-cyclization modifications. A patent by EP2252611B1 describes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Key steps include:

  • Hydroxylation : Oxidize the 9-position to a hydroxyl group using H₂O₂ or O₂.

  • Chlorination : Treat with POCl₃ in dichloromethane at 0–25°C for 4–6 hours.

This approach achieves >80% conversion but risks side reactions at other positions. Alternatively, electrophilic chlorination with N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) offers milder conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Challenges
Cyclization6-PropylisoquinolineHydrazine hydrate, HCl60–70Regioselectivity, purity control
CycloadditionC,N-Azomethine imineDDQ, K₂CO₃50–65Stoichiometric precision, scalability
Post-ChlorinationHydroxylated intermediatePOCl₃, SOCl₂70–85Side reactions, purification

Mechanistic Insights and Optimization

Cyclization Mechanism:

The reaction of 6-propylisoquinoline with hydrazine proceeds via nucleophilic attack at the α-carbon of the isoquinoline, followed by cyclodehydration to form the triazole ring. Density functional theory (DFT) studies suggest that electron-donating groups (e.g., propyl) stabilize the transition state, enhancing reaction rates.

Cycloaddition Selectivity:

In [3 + 2] cycloadditions, the C,N-cyclic azomethine imine acts as a 1,3-dipole, reacting with nitriles to form the triazole ring. Steric effects from the propyl group influence regioselectivity, favoring addition at the less hindered position.

Industrial-Scale Considerations

Scalability remains a challenge due to the multi-step nature of these syntheses. Patent CN106008336A highlights the importance of one-pot procedures for cost-effective production . For example, combining cyclization and chlorination in a single reactor reduces purification steps and improves yields (75–80%).

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of 9-chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline against various pathogens.

Case Study: Antimicrobial Screening

A study evaluated the compound's efficacy against several bacterial strains using the well diffusion method. The results indicated notable activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .

MicroorganismMIC (µg/ml)Activity Level
Mycobacterium smegmatis6.25Significant
Pseudomonas aeruginosaVariableModerate to Significant
Candida albicansVariableModerate

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

a) Benzo[de][1,2,4]triazolo[5,1-a]isoquinolines (Compounds 3, 4, 5)
  • Key Differences : Fused benzene ring (benzo[de] system) vs. the dihydro structure in the target compound.
  • Biological Activity: Analogous triazolo-isoquinolines exhibit anti-inflammatory effects (e.g., reduction of rat paw edema), suggesting substituent-dependent efficacy .
b) 2-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-a]isoquinoline (CAS 066535-86-2)
  • Chlorine Position: Chlorine is on the phenyl substituent rather than the isoquinoline core.
  • Environmental Impact : Chlorinated triazoles are studied for environmental partitioning, with LogP values indicating moderate hydrophobicity (predicted ~3.5–4.0) .
c) 2-Phenyl-[1,2,4]triazolo[5,1-a]isoquinoline (CAS 35257-18-2)
  • Physical Properties : Density (1.24 g/cm³) and LogP (3.55) highlight lipophilicity; the absence of a propyl group reduces steric hindrance compared to the target compound .

Triazole Ring Isomerism

a) [1,2,3]triazolo[5,1-a]isoquinolines
  • Synthesis: Copper-catalyzed cascade reactions yield 5-amino derivatives under mild conditions (e.g., 70–90% yields) .
b) [1,2,4]triazolo[5,1-a]isoquinolines
  • Crystallography: Derivatives like 2-(4-methoxyphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline (13e) exhibit defined melting points (162°C) and NMR profiles (δ 3.85 ppm for CH3O), indicating substituent-dependent crystallinity .

Physicochemical and Environmental Properties

Compound Molecular Weight LogP (Predicted) Melting Point (°C) Key Substituents
Target Compound ~280–290* ~4.2* N/A 9-Cl, 6-propyl, 5,6-dihydro
2-Phenyl-[1,2,4]triazolo analog 245.28 3.55 N/A Phenyl at position 2
13e 275.30 N/A 162 4-Methoxyphenyl at position 2
13f 305.29 N/A 282 4-Nitrophenyl at position 2

*Estimated based on structural analogs.

  • Environmental Behavior : Chlorinated triazoles (e.g., CAS 066535-86-2) may persist in aquatic systems due to moderate hydrophobicity, necessitating environmental monitoring .

Biological Activity

Overview

9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline is a heterocyclic compound notable for its unique structure that combines a triazole ring with an isoquinoline moiety. Its molecular formula is C13H14ClN3C_{13}H_{14}ClN_{3}, and it has been of interest in medicinal chemistry due to potential biological activities.

PropertyValue
CAS Number 144230-65-9
Molecular Weight 247.72 g/mol
IUPAC Name 9-chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline
LogP 3.49580
PSA 30.71000

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The precise mechanisms are still under investigation, but it is believed that the compound can bind to various receptors and enzymes, thereby altering their functions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related triazoloisoquinolines have shown immunosuppressive activity against cytokines such as IL-2 and IFN-gamma . This suggests potential applications in cancer therapy or immune modulation.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Similar structures have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

  • Immunosuppressive Effects : A study highlighted that derivatives of triazoloisoquinolines exhibited significant immunosuppressive activities in vitro against IL-2 and IL-10 production . This could indicate a potential for use in autoimmune diseases or transplant rejection scenarios.
  • Anticancer Activity : In a comparative study of various isoquinoline derivatives, compounds with structural similarities to this compound showed promising results in inhibiting tumor cell proliferation . Further investigations are warranted to establish the specific effects of this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundKey FeaturesBiological Activity
6-Propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline Lacks chlorine at position 9Moderate anti-inflammatory effects
9-Chloro-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline Lacks propyl group at position 6Limited activity reported
6-Methyl-9-chloro-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline Contains methyl instead of propylEnhanced cytotoxicity

Q & A

Q. What are the recommended synthetic pathways for 9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline, and how can reaction conditions be systematically optimized?

Answer: The synthesis involves cyclocondensation of substituted isoquinoline precursors with triazole-forming agents under controlled conditions. Optimization of parameters (temperature, solvent, catalyst) should employ statistical Design of Experiments (DoE) methodologies, such as Central Composite Design, to reduce experimental runs while identifying critical yield factors . Quantum chemical calculations (e.g., DFT for transition state analysis) can predict favorable pathways before empirical validation, enhancing efficiency .

Q. How should researchers characterize the structural stability of this compound under varying environmental conditions?

Answer: Use accelerated degradation studies across pH 2–9 at 37°C, with periodic sampling for LC-MS analysis. Pair this with chiral HPLC and circular dichroism (CD) spectroscopy to monitor stereochemical integrity. Computational methods like Nudged Elastic Band (NEB) can model degradation pathways and transition states .

Q. What analytical techniques are critical for confirming the purity and identity of this triazolo-isoquinoline derivative?

Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) are essential. For purity, employ reverse-phase HPLC with UV/Vis detection (λ = 254 nm). Cross-validate spectral data with quantum-mechanical NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry address discrepancies in reported biological activities of triazolo-isoquinoline analogs?

Answer: Conflicting bioactivity data often arise from assay variability or target selectivity. Implement multi-scale modeling:

  • Molecular docking (AutoDock Vina) to compare binding affinities across homologous targets (e.g., kinase isoforms) .
  • MD simulations (≥100 ns trajectories) to assess ligand-receptor stability under physiological conditions .
  • QSAR analysis using structural datasets (e.g., substituent effects from analogs in Table 1) to correlate features with activity trends . Validate with orthogonal assays like surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties in preclinical models?

Answer: Use a crossover study design with LC-MS/MS quantification in plasma/tissue homogenates. Key parameters:

  • Absorption : Parallel artificial membrane permeability assay (PAMPA).
  • Metabolism : Microsomal stability assays (human/rodent liver microsomes) with CYP450 inhibition profiling.
  • Distribution : Radiolabeled analogs (³H/¹⁴C) for whole-body autoradiography in rodent models. Integrate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

Answer: Systematically assess:

  • Cell line specificity : Compare IC₅₀ values in panels (e.g., NCI-60) to identify sensitive lineages.
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide staining).
  • Off-target profiling : Kinase inhibition screens (Eurofins KinaseProfiler) to rule out non-specific effects. Cross-reference with transcriptomic data (RNA-seq) to link cytotoxicity to pathway activation .

Methodological Considerations

Q. What strategies minimize synthetic byproducts during large-scale preparation?

Answer: Optimize via flow chemistry with real-time PAT (Process Analytical Technology) monitoring (e.g., FTIR, Raman). Use microreactors to enhance heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) models can predict mixing efficiency at scale .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

Answer:

  • Core modifications : Synthesize analogs with variations at positions 6 (propyl → alkyl/aryl) and 9 (chloro → halogen/electron-withdrawing groups).
  • Bioisosteric replacement : Replace the triazole ring with [1,2,3]-triazole or imidazo[1,2-a]pyridine.
  • Data analysis : Apply multivariate regression (PLS or random forest) to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Data Contradiction Analysis

Q. How to reconcile conflicting results in reactive oxygen species (ROS) modulation studies?

Answer: Standardize assay conditions (e.g., cell density, ROS probe concentration, incubation time). Use orthogonal methods:

  • Fluorometric assays (DCFH-DA) for general ROS.
  • Electron paramagnetic resonance (EPR) for specific radical detection (e.g., •OH, O₂⁻).
  • Gene expression profiling (Nrf2/ARE pathway targets) to confirm mechanistic consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.